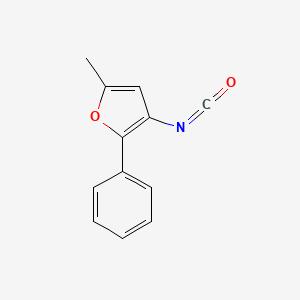

![molecular formula C9H8N2O3 B1288156 Methyl 5-aminobenzo[d]oxazole-2-carboxylate CAS No. 1035093-77-6](/img/structure/B1288156.png)

Methyl 5-aminobenzo[d]oxazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

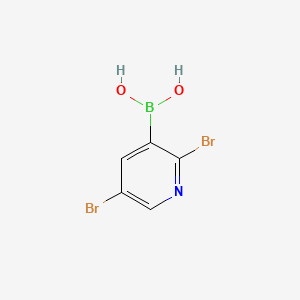

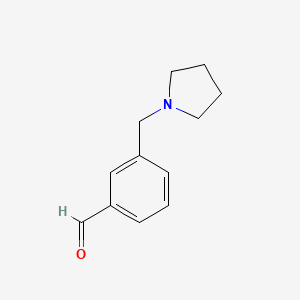

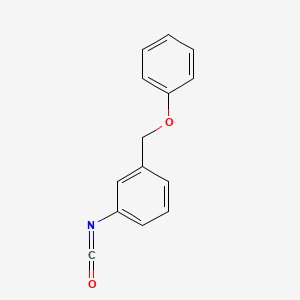

“Methyl 5-aminobenzo[d]oxazole-2-carboxylate” is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is used for research and development and in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of “Methyl 5-aminobenzo[d]oxazole-2-carboxylate” has been described in the literature . It was prepared by reacting compound 2 with cyanogen bromide aqueous suspension .Molecular Structure Analysis

The molecular structure of “Methyl 5-aminobenzo[d]oxazole-2-carboxylate” is represented by the formula C9H8N2O3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-aminobenzo[d]oxazole-2-carboxylate” are not detailed in the search results, oxazole derivatives in general have been synthesized and assessed for various biological activities .Scientific Research Applications

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

This compound serves as a precursor in the synthesis of benzo[d]imidazo[2,1-b]thiazoles, which are important due to their broad spectrum of bioactivities. These activities include serving as potent non-sedative anxiolytics and powerful anticancer agents. The synthesis process benefits from catalyst-free conditions and can be performed under microwave irradiation, providing a green and efficient method for creating these bioactive molecules .

Development of PET Imaging Probes

Benzo[d]oxazole derivatives, synthesized from Methyl 5-aminobenzo[d]oxazole-2-carboxylate, are used in the development of PET imaging probes. These probes are particularly useful for detecting β-amyloid plaques in the brains of Alzheimer’s patients, aiding in the diagnosis and study of this neurodegenerative disease .

Kinase Inhibition for Therapeutic Applications

The compound is instrumental in the creation of kinase inhibitors. These inhibitors have significant therapeutic potential, particularly in the treatment of various cancers where they can interfere with the signaling pathways that promote tumor growth and survival .

Antimicrobial Activity

Researchers utilize Methyl 5-aminobenzo[d]oxazole-2-carboxylate to synthesize molecules with antimicrobial properties. This application is crucial in the development of new antibiotics and treatments for bacterial infections .

Neuroprotective Treatments

The compound is also involved in the synthesis of benzo[d]oxazole derivatives that have applications in treating neurological disorders. These derivatives can help in the recovery of nerve function, offering potential treatments for conditions resulting from nerve damage .

Advanced Material Design

In the field of advanced materials, Methyl 5-aminobenzo[d]oxazole-2-carboxylate can be used to create heterocyclic small molecules. These molecules have structural complexities that make them suitable for various applications, including biological probes in living systems .

Safety and Hazards

“Methyl 5-aminobenzo[d]oxazole-2-carboxylate” is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 5-amino-1,3-benzoxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAHBHCSAFZHKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595032 |

Source

|

| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-aminobenzo[d]oxazole-2-carboxylate | |

CAS RN |

1035093-77-6 |

Source

|

| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)furan-2-Yl]methanamine](/img/structure/B1288092.png)